PROTAC BRD4 Degrader-8

Overview

Description

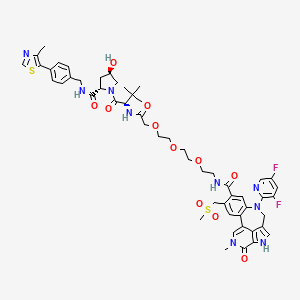

PROTAC BRD4 Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade the BRD4 protein. This compound is connected by ligands for von Hippel-Lindau and BRD4, with IC50 values of 1.1 nM and 1.4 nM for BRD4 BD1 and BD2, respectively . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-8 involves the connection of ligands for von Hippel-Lindau and BRD4. The synthetic route typically includes the following steps:

Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.

Linker Attachment: A linker is attached to one of the ligands.

Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PROTAC BRD4 Degrader-8 undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions can modify the functional groups on the ligands or the linker.

Substitution: This reaction can occur at various positions on the ligands or the linker, depending on the reagents used.

Hydrolysis: This reaction can break down the compound under certain conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Therapy

Mechanism of Action

PROTAC BRD4 Degrader-8 functions by recruiting the E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for a more effective reduction of BRD4 levels compared to traditional inhibitors that merely block its activity without degrading it. The compound has shown promising results in various cancer models:

- Prostate Cancer : In PC3 prostate cancer cells, this compound demonstrated an IC50 value of 1.1 nM for BRD4 BD1 and 1.4 nM for BRD4 BD2, indicating high potency in degrading BRD4 .

- Colon Cancer : A study indicated that another BRD4-degrading PROTAC (A1874) exhibited significant anti-proliferative effects in primary colon cancer cells, suggesting that similar compounds could be effective against different types of cancer .

- Breast Cancer : Research on a selective BRD4 degrader showed promising therapeutic potential in basal-like breast cancer, indicating that PROTACs could be a viable treatment option for aggressive cancer types .

Study of Biomolecular Condensates

Regulation of Biomolecular Condensates

Recent studies have highlighted the utility of PROTACs like BRD4 Degrader-8 in investigating biomolecular condensates, which are crucial for various cellular functions. The ability to degrade BRD4 allows researchers to observe changes in condensate dynamics:

- Live-cell Imaging : By applying PROTACs, researchers can monitor the formation and dissolution of BRD4 condensates in real-time, providing insights into their roles in transcriptional regulation and cellular responses .

- Phase Separation Studies : The degradation of BRD4 has been linked to alterations in liquid-liquid phase separation processes within cells. This application is particularly valuable for understanding how proteins interact within condensates and their implications for disease states .

Therapeutic Mechanisms

Enhanced Efficacy Over Traditional Inhibitors

The unique mechanism of action of PROTACs offers several advantages over conventional inhibitors:

- Rapid Degradation : PROTACs can induce rapid degradation of target proteins, allowing for quicker modulation of cellular pathways compared to inhibitors that only block protein function .

- Reversibility and Dynamic Monitoring : The reversible nature of PROTAC-induced degradation enables researchers to study dynamic changes in protein levels and associated biological effects over time without the confounding effects seen with genetic manipulation techniques like CRISPR-Cas9 .

Data Table: Comparative Analysis of PROTACs

| Compound Name | Target Protein | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|---|

| This compound | BRD4 | 1.1 | Prostate Cancer | Proteasomal degradation |

| A1874 | BRD4 | Not specified | Colon Cancer | Proteasomal degradation |

| ARV-825 | BRD4 | Not specified | T-cell Acute Lymphoblastic Leukemia | Proteasomal degradation |

| ZXH-3-26 | BRD4 | Not specified | Basal-like Breast Cancer | Proteasomal degradation |

Mechanism of Action

PROTAC BRD4 Degrader-8 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the BRD4 protein. This leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome . The molecular targets involved are the BRD4 protein and the von Hippel-Lindau E3 ubiquitin ligase.

Comparison with Similar Compounds

PROTAC BRD4 Degrader-8 is unique in its high potency and specificity for BRD4. Similar compounds include:

ARV-825: Another BRD4 degrader with similar mechanisms of action.

These compounds highlight the versatility and potential of PROTAC technology in targeted protein degradation.

Biological Activity

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary approach in targeted protein degradation, particularly in cancer therapy. Among these, BRD4 degraders are notable for their ability to selectively degrade the BRD4 protein, which plays a crucial role in the regulation of oncogenes and is implicated in various malignancies. This article focuses on the biological activity of PROTAC BRD4 Degrader-8 , detailing its mechanism of action, efficacy in different cancer models, and potential therapeutic applications.

PROTACs function by harnessing the ubiquitin-proteasome system to tag target proteins for degradation. BRD4 Degrader-8 specifically recruits E3 ligases to BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This process disrupts the transcriptional regulation mediated by BRD4, thereby inhibiting cancer cell proliferation and survival.

Biological Activity and Efficacy

Recent studies have demonstrated that BRD4 Degrader-8 exhibits potent anti-cancer activity across various cell lines and animal models. The following table summarizes key findings regarding its biological activity:

1. Efficacy in Hematological Malignancies

In a study focused on multiple myeloma (MM) and acute myeloid leukemia (AML), BRD4 Degrader-8 was tested against MM.1S and MV-4-11 cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent in hematological cancers .

2. Impact on Cholangiocarcinoma

Another investigation into cholangiocarcinoma revealed that BRD4 Degrader-8 effectively reduced tumor growth by inducing rapid degradation of BRD4 and suppression of c-Myc levels. This study demonstrated that the degrader outperformed conventional BRD4 inhibitors, leading to enhanced therapeutic outcomes .

Research Findings

BRD4 Degrader-8 has shown promising results in various preclinical models:

- Time-Dependent Effects : The degradation of BRD4 was observed to be time-dependent, with maximal effects noted at certain concentrations (between 1 μM and 10 μM) after 8 hours of treatment .

- Apoptotic Induction : The compound significantly increased levels of cleaved PARP, indicating activation of apoptotic pathways in treated cells .

Properties

IUPAC Name |

8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZQCKOJSPAJES-KFRCLFBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H61F2N9O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1102.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.